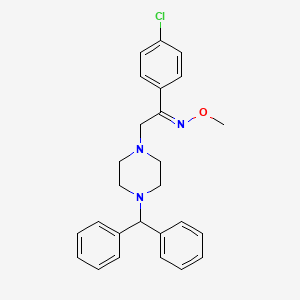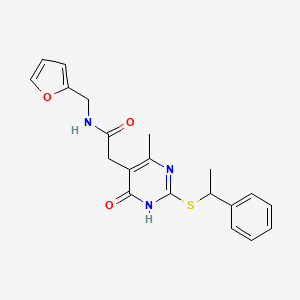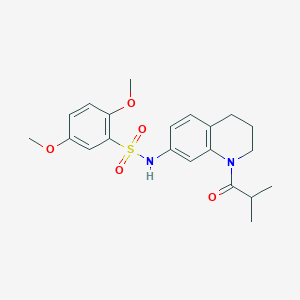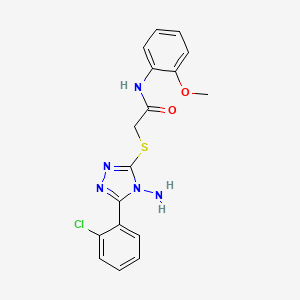![molecular formula C20H26N4O2 B2883734 [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone CAS No. 2380071-53-2](/img/structure/B2883734.png)
[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is a chemical compound that has gained attention in scientific research due to its potential applications in drug discovery and development.
Wirkmechanismus
The mechanism of action of [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves the modulation of GABA receptors. GABA receptors are ionotropic receptors that are involved in the regulation of neuronal excitability. [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been shown to bind to the benzodiazepine site of GABA receptors, which enhances the inhibitory effects of GABA on neuronal activity.
Biochemical and Physiological Effects:
[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been found to exhibit a range of biochemical and physiological effects. It has been shown to exhibit antitumor activity by inducing apoptosis in cancer cells. Additionally, it has been found to exhibit anti-inflammatory and analgesic activities by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone is its potential applications in drug discovery and development. It has been found to exhibit a range of pharmacological activities, which makes it a promising candidate for the development of new drugs. However, one of the limitations of this compound is its potential toxicity, which needs to be further studied before it can be used in clinical settings.
Zukünftige Richtungen
There are several future directions for the research on [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone. One of the directions is the further investigation of its potential applications in drug discovery and development. Additionally, the mechanisms underlying its antitumor, anti-inflammatory, and analgesic activities need to be further elucidated. Furthermore, the potential toxicity of this compound needs to be studied in more detail to ensure its safety for clinical use. Finally, the development of new derivatives of [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone with improved pharmacological properties is another area of future research.
Synthesemethoden
The synthesis method of [3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone involves a multi-step process that includes the reaction of 3-dimethylaminobenzaldehyde with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 4-(5-ethylpyrimidin-2-yl)oxy-1-piperidinecarboxaldehyde. The final product is obtained by the reduction of the resulting compound with sodium borohydride.
Wissenschaftliche Forschungsanwendungen
[3-(Dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. Additionally, it has been shown to modulate the activity of GABA receptors, which are involved in the regulation of neuronal excitability.
Eigenschaften
IUPAC Name |
[3-(dimethylamino)phenyl]-[4-(5-ethylpyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N4O2/c1-4-15-13-21-20(22-14-15)26-18-8-10-24(11-9-18)19(25)16-6-5-7-17(12-16)23(2)3/h5-7,12-14,18H,4,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMZXSAOUYIDUTB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(N=C1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{4-[(5-ethylpyrimidin-2-yl)oxy]piperidine-1-carbonyl}-N,N-dimethylaniline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(1H-pyrrole-2-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2883656.png)
![(3-(1H-tetrazol-1-yl)phenyl)(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)methanone](/img/structure/B2883657.png)

![2-[(2,6-dichlorobenzyl)sulfanyl]-5-[(E)-2-phenylethenyl]-1,3,4-oxadiazole](/img/structure/B2883659.png)


![4-[3-(4-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2883664.png)

![N-(5-chloro-2-methoxyphenyl)-2-((3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2883669.png)
![N-[2-(6,8-dimethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]-3,4,5-trimethoxybenzamide](/img/structure/B2883670.png)
![3-(3-fluorophenyl)-N-[(4-methylphenyl)methyl]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2883671.png)

